2,2,2-TRIFLUORO-1-{1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE
Overview
Description
2,2,2-Trifluoro-1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}ethan-1-one is a complex organic compound characterized by the presence of trifluoromethyl and fluorophenoxy groups attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(4-fluorophenoxy)ethylamine with indole-3-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 2,2,2-trifluoroacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and fluorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A simpler compound with similar trifluoromethyl functionality.
4-Bromo-2,2,2-trifluoroacetophenone: Contains a bromine substituent, offering different reactivity.
2,2,2-Trifluoro-3′-(trifluoromethyl)acetophenone: Features an additional trifluoromethyl group, affecting its chemical properties.
Uniqueness
2,2,2-Trifluoro-1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}ethan-1-one is unique due to the combination of trifluoromethyl and fluorophenoxy groups attached to an indole core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-[2-(4-fluorophenoxy)ethyl]indol-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4NO2/c19-12-5-7-13(8-6-12)25-10-9-23-11-15(17(24)18(20,21)22)14-3-1-2-4-16(14)23/h1-8,11H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDYKDFIYWBWRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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